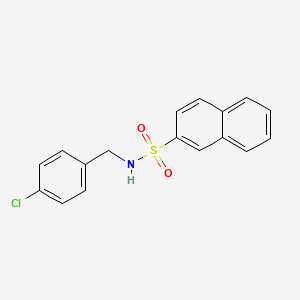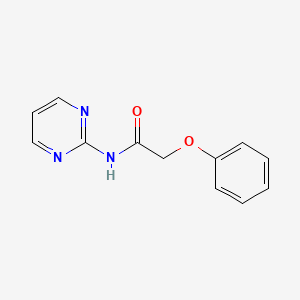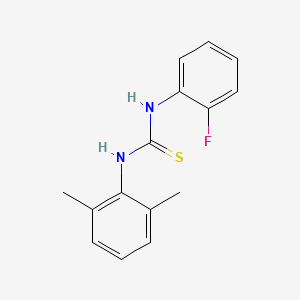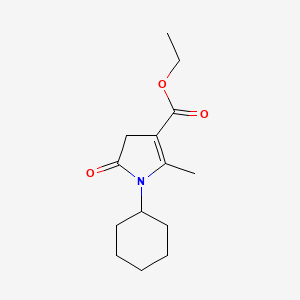
N-(4-chlorobenzyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-naphthalenesulfonamide, also known as NCB-2, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its potential use in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that this compound can inhibit the aggregation of amyloid beta proteins, which are responsible for the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease. Finally, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-naphthalenesulfonamide is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the invasion and metastasis of cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorobenzyl)-2-naphthalenesulfonamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for the development of new drugs for the treatment of cancer. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound to use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-2-naphthalenesulfonamide. One of the primary areas of research is the development of new drugs for the treatment of cancer. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its anti-cancer properties.
Additionally, researchers are exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Finally, researchers are working to better understand the mechanism of action of this compound, which could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the field of medicinal chemistry. It has potent anti-cancer properties and has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. While there are some limitations to using this compound in lab experiments, it remains an important compound for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-16-8-5-13(6-9-16)12-19-22(20,21)17-10-7-14-3-1-2-4-15(14)11-17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEVQRCUMDPBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)


![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)
![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)

methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)

![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
